molecular formula C13H17ClN2O5 B13850596 L-Aspartyl-L-phenylalanine Hydrochloride

L-Aspartyl-L-phenylalanine Hydrochloride

Cat. No.: B13850596
M. Wt: 316.74 g/mol
InChI Key: ZBKLSNNWMKEUKS-IYPAPVHQSA-N
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Description

L-Aspartyl-L-phenylalanine Hydrochloride is a synthetic dipeptide composed of L-aspartic acid and L-phenylalanineAspartame hydrochloride is approximately 200 times sweeter than sucrose, making it a popular choice for reducing caloric intake without sacrificing sweetness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartyl-L-phenylalanine Hydrochloride typically involves the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine using α-amino acid ester acyl transferase. This intermediate is then chemically transformed into α-L-aspartyl-L-phenylalanine methylester hydrochloride in an aqueous solution with methanol and hydrochloric acid. The hydrochloric acid is subsequently removed to form aspartame .

Industrial Production Methods

Industrial production of this compound involves both chemical and enzymatic methods. The chemical synthesis requires the protection of the amino group in L-aspartic acid, typically using carbobenzoxy or formyl groups. The protected L-aspartic acid is converted to its anhydride, which is then condensed with L-phenylalanine methylester. The protective group is removed to form aspartame. Enzymatic synthesis involves the use of thermolysin and requires similar protection and deprotection steps .

Chemical Reactions Analysis

Types of Reactions

L-Aspartyl-L-phenylalanine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

L-Aspartyl-L-phenylalanine Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Upon ingestion, L-Aspartyl-L-phenylalanine Hydrochloride is broken down into its constituent amino acids, L-aspartic acid and L-phenylalanine, and methanol. These components are absorbed into the bloodstream and utilized in normal metabolic processes. The compound does not accumulate in the body, and its components are metabolized in the same way as when derived from common foods .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Aspartyl-L-phenylalanine Hydrochloride is unique due to its high sweetness potency and low caloric content. It is widely used as a sugar substitute in various food and beverage products, providing a sweet taste without the added calories of sugar .

Properties

Molecular Formula

C13H17ClN2O5

Molecular Weight

316.74 g/mol

IUPAC Name

(3S)-3-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid;hydrochloride

InChI

InChI=1S/C13H16N2O5.ClH/c14-9(7-11(16)17)12(18)15-10(13(19)20)6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20);1H/t9-,10-;/m0./s1

InChI Key

ZBKLSNNWMKEUKS-IYPAPVHQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N.Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)N.Cl

Origin of Product

United States

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